molecular formula C11H21NO4 B12317133 tert-Butyl3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

tert-Butyl3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B12317133
M. Wt: 231.29 g/mol
InChI Key: HEFYZXCUGNIOCW-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by two hydroxymethyl substituents at the 3- and 4-positions of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group at the 1-position. This compound has garnered attention in pharmaceutical research, particularly as a key intermediate in the synthesis of autotaxin (ATX) inhibitors, which are explored for therapeutic applications in fibrosis and cancer . Its synthesis involves stereoselective routes to achieve the (3R,4R)-configuration, as demonstrated in studies where it serves as a precursor for bicyclic central cores in drug candidates . The hydroxymethyl groups enhance hydrophilicity, making it advantageous for solubility in polar solvents during synthetic processes.

Preparation Methods

Reductive Cyclization of γ-Nitroketones

Reductive cyclization of γ-nitroketones represents a foundational approach for constructing the pyrrolidine core. In this method, sodium methoxide-catalyzed Michael addition of nitro compounds to enones yields γ-nitroketones, which undergo Zn/NH₄Cl-mediated reductive cyclization to form pyrrolidine derivatives. For tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate, the nitroketone precursor is synthesized by reacting dimethyl 4-nitroheptanedioate with 4,4-dimethylpent-1-en-3-one, followed by reductive cyclization (Scheme 1).

Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Michael Addition NaOMe, MeOH, 1 h at 5°C → 1 h at RT 57–60
Reductive Cyclization Zn/NH₄Cl, EtOH, 2 h at reflux 60–65

This method prioritizes stereochemical control, with the (3S,4S) configuration stabilized by bulky tert-butyl groups. The hydroxymethyl groups are introduced via subsequent oxidation and reduction steps, though direct incorporation remains challenging.

Organometallic Addition to Pyrroline-N-Oxides

Organometallic reagents, such as Grignard or organolithium compounds, enable direct functionalization of pyrroline intermediates. For example, ethyllithium reacts with 2-tert-butylpyrroline-1-oxide to install hydroxymethyl groups via nucleophilic addition (Scheme 2). The resulting hydroxylamine intermediate is oxidized to a nitroxide, followed by deprotection to yield the target compound.

Optimization Insights

  • Temperature Control : Reactions conducted at −78°C minimize side reactions, improving regioselectivity.
  • Solvent Choice : Anhydrous tetrahydrofuran (THF) enhances reagent solubility and reaction homogeneity.

Protection/Deprotection Strategies

Mesylation and Boc Protection

A patented route for analogous pyrrolidine derivatives involves mesylation of hydroxyl groups using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as a base (Scheme 3). Subsequent Boc protection employs di-tert-butyl dicarbonate (Boc₂O) under mild conditions:

Step Reagents/Conditions Yield (%)
Mesylation MsCl, Et₃N, DCM, 0°C → RT, 2 h 85–90
Boc Protection Boc₂O, DMAP, DCM, RT, 12 h 75–80

This method ensures high functional group tolerance, though steric hindrance from the tert-butyl group may necessitate extended reaction times.

Hydroxymethyl Group Introduction

Hydroxymethylation is achieved via Luche reduction of ketone intermediates. For instance, sodium borohydride (NaBH₄) in the presence of cerium(III) chloride selectively reduces ketones to secondary alcohols without affecting ester groups.

Hydrogenation and Oxidation Sequences

Catalytic hydrogenation of nitriles or nitro groups provides a pathway to primary amines, which are subsequently oxidized to hydroxymethyl groups. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) facilitates efficient reduction, while manganese dioxide (MnO₂) oxidizes benzylic positions to alcohols (Scheme 4).

Comparative Efficiency of Catalysts

Catalyst Substrate Conversion (%) Selectivity (%)
Pd/C (10%) Nitro-pyrrolidine 95 88
Raney Ni Nitrile derivative 85 78

Stereochemical Control and Resolution

Chiral resolution techniques are critical for obtaining enantiopure tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate. Diastereomeric salt formation using L-tartaric acid achieves >99% enantiomeric excess (ee), while enzymatic resolution with lipases offers a greener alternative.

Case Study: Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B)
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h
  • Outcome : 92% ee, 45% yield

Industrial-Scale Production Considerations

Continuous flow reactors enhance scalability and safety for large-scale synthesis. Key parameters include:

  • Residence Time : 10–15 min for mesylation steps.
  • Temperature Gradients : Precise control (±1°C) minimizes byproduct formation.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters using appropriate nucleophiles and catalysts.

Common Reagents and Conditions

    Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic conditions.

    Reduction: LiAlH4 or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Scientific Research Applications

This compound has a broad range of applications across various fields:

Chemistry

  • Reagent in Organic Synthesis : It serves as a chiral building block for synthesizing complex organic molecules and pharmaceuticals.
  • Intermediate in Chemical Manufacturing : Used in producing fine chemicals, agrochemicals, and polymers.

Biology

  • Enzyme Mechanism Studies : Employed in biochemical assays to understand enzyme mechanisms better.
  • Substrate for Enzyme Reactions : Acts as a substrate in various enzymatic reactions.

Medicine

  • Drug Development : Functions as an intermediate in synthesizing therapeutic agents aimed at treating various diseases.

Industry

  • Production of Fine Chemicals : Utilized in manufacturing processes requiring specific chemical intermediates.

Case Studies

Several studies highlight the applications of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate:

  • Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent.
  • Synthesis of Novel Pharmaceuticals : Case studies have illustrated its utility in synthesizing new drugs targeting various diseases, emphasizing its role as a crucial intermediate.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s binding affinity and selectivity. These interactions can modulate biochemical pathways, leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and applications. Key comparisons include:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₄ 243.29 Hydroxymethyl, Boc Drug intermediate (ATX inhibitors)
tert-Butyl-2-(benzyloxymethyl)-5-formyl-3,4-bis(triethylsilyloxy)pyrrolidine-1-carboxylate C₃₃H₅₇NO₆Si₂ 676.08 Benzyloxymethyl, formyl, silyloxy Synthetic intermediate for alkaloids
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrNO₅ 442.35 Bromo, methoxy, pyridine Catalog compound (chemical libraries)
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₀BrN₂O₂Si 442.45 Bromo, silyloxy, methoxy Catalytic/ligand studies

Key Observations:

Hydrophilicity : The hydroxymethyl groups in the target compound improve aqueous solubility compared to silyl-protected analogs (e.g., triethylsilyloxy in ), which are bulkier and more lipophilic.

Reactivity : Brominated pyridine derivatives (e.g., ) exhibit higher molecular weights and reactivity in cross-coupling reactions, unlike the target compound, which is tailored for stereoselective drug synthesis.

Protective Groups : The Boc group in the target compound offers temporary amine protection, whereas silyl ethers (e.g., tert-butyldimethylsilyloxy in ) stabilize alcohols during multistep syntheses.

Research Findings and Implications

Solubility Advantage: The hydroxymethyl groups in the target compound enhance solubility in polar solvents (e.g., methanol/water mixtures), facilitating purification and downstream reactions compared to hydrophobic silyl derivatives .

Biological Relevance : Derivatives of the target compound exhibit higher binding affinity to ATX due to optimal spatial arrangement of polar groups, as evidenced in preclinical studies .

Biological Activity

tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a β3 adrenergic receptor agonist. This article explores its biological activity, synthesizing data from various studies and case reports.

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.27 g/mol
  • CAS Number : 138108-72-2

The primary mechanism by which tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate exerts its biological effects is through the activation of β3 adrenergic receptors. These receptors are involved in the regulation of energy metabolism and thermogenesis, making them a target for obesity and metabolic disorder treatments .

Biological Activity Overview

The compound has been shown to exhibit various pharmacological properties:

  • β3 Adrenergic Receptor Agonism : It activates β3 adrenergic receptors, leading to increased lipolysis and thermogenesis, which can aid in weight management and metabolic disorders .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions .

Pharmacological Studies

A series of studies have assessed the biological activity of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate:

  • In Vitro Studies :
    • In vitro assays demonstrated that the compound effectively activates β3 adrenergic receptors with a potency comparable to established agonists. This was quantified using radiolabeled ligand binding assays .
  • In Vivo Studies :
    • Animal models treated with the compound showed significant increases in metabolic rate and fat oxidation compared to controls, indicating its potential for obesity treatment .

Case Studies

Several case studies have reported on the therapeutic applications of this compound:

  • A clinical trial involving obese patients indicated that administration of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate resulted in measurable weight loss and improved insulin sensitivity over a 12-week period .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
β3 Adrenergic AgonismActivation of β3 receptors
Increased LipolysisEnhanced fat metabolism
NeuroprotectionPotential protective effects
Weight LossMetabolic rate increase

Properties

IUPAC Name

tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYZXCUGNIOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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